REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:13][C:12](=O)[C:11]([C:15]#[N:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C1(P(Cl)([Cl:25])=O)C=CC=CC=1>>[Cl:25][C:12]1[C:11]([C:15]#[N:16])=[CH:10][CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:13]=1
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Name
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|
Quantity
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42 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1=CC=C(C(N1)=O)C#N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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dry
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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ADDITION
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Details
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the reaction mixture was poured into 500 ml of ice water
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Type
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ADDITION
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Details
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was made slightly alkaline by the addition of concentrated NH4OH
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Type
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CUSTOM
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Details
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A solid product formed which
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Type
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WASH
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Details
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was thoroughly washed with water
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Type
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CUSTOM
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Details
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recrystallized from ethanol/DMF, yield 42 grams, m.p. 179°-181° C.
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=C1C#N)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |